![molecular formula C12H14Cl2O B1467937 4-[Chloro(4-chlorophenyl)methyl]oxane CAS No. 1342064-22-5](/img/structure/B1467937.png)
4-[Chloro(4-chlorophenyl)methyl]oxane
Vue d'ensemble
Description
“4-[Chloro(4-chlorophenyl)methyl]oxane” is a chemical compound with the molecular weight of 245.15 . It is available in powder form . It is used as an intermediate in the production of various products .
Molecular Structure Analysis
The IUPAC name for this compound is “4-[chloro(4-chlorophenyl)methyl]tetrahydro-2H-pyran” and its InChI code is "1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2" .Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 245.15 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Applications De Recherche Scientifique
Degradation of Chlorophenols in Wastewater
Research has demonstrated the effective degradation of chlorophenols, such as 4-chlorophenol (4-CP), in wastewater using advanced oxidation processes (AOPs). These processes involve the use of organic oxidants like peroxy acetic acid (PAA) and UV irradiation, leading to significant mineralization and removal of chlorophenols. This is crucial for eliminating toxic pollutants from water, showcasing potential applications in wastewater treatment technologies (Sharma, Mukhopadhyay, & Murthy, 2010); (Sharma, Mukhopadhyay, & Murthy, 2012).
Hydrogen Bonding and Crystal Structure Analysis
The study of anticonvulsant enaminones related to the compound reveals insights into hydrogen bonding and crystal structure. This research is valuable for understanding the molecular interactions and stability of similar compounds, with implications for designing more effective pharmaceuticals and materials (Kubicki, Bassyouni, & Codding, 2000).
Electrochemical Approaches for Pollutant Degradation
Electrochemical methods using boron-doped diamond electrodes have been explored for the degradation of chlorophenols, presenting a promising approach for the treatment of pollutants in water. These studies underscore the potential for electrochemical technologies in environmental remediation efforts (Brillas et al., 2004); (Rodrigo et al., 2001).
Charge Transport Properties in Hydroquinoline Derivatives
Research on hydroquinoline derivatives, structurally related to the compound of interest, highlights their optoelectronic and charge transport properties. Such studies are integral for the development of new materials with potential applications in electronics and photonics (Irfan et al., 2020).
Catalytic and Sensing Applications
Studies have also explored the catalytic degradation of chlorophenols and the development of sensors for detecting such compounds in environmental samples. These applications are crucial for monitoring and improving water quality, demonstrating the versatility of compounds similar to "4-[Chloro(4-chlorophenyl)methyl]oxane" in environmental science and engineering (Gui et al., 2021); (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[chloro-(4-chlorophenyl)methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWCWDNLIKYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



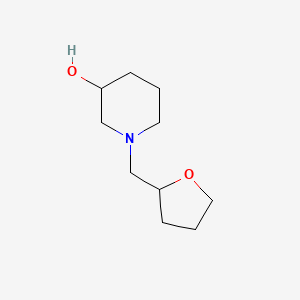
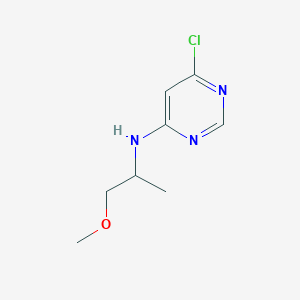
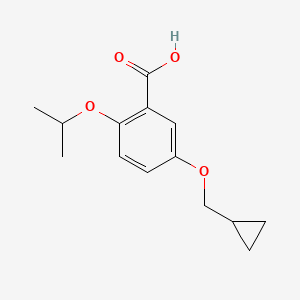
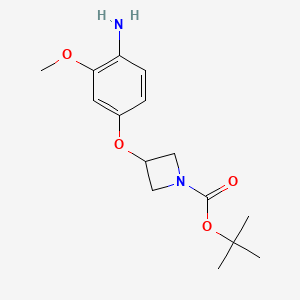
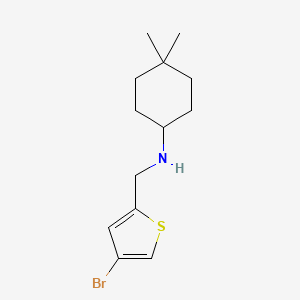
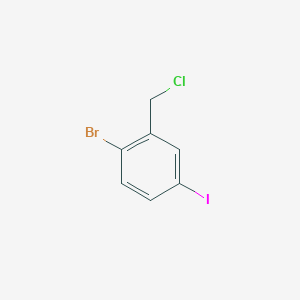
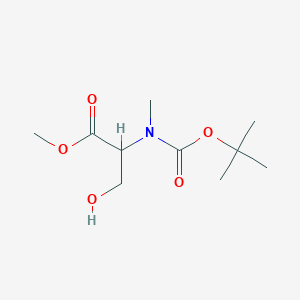
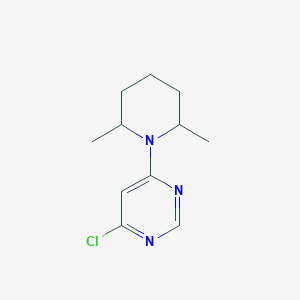

![1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1467870.png)
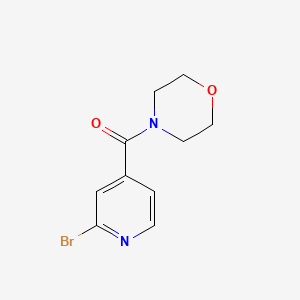
![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)

